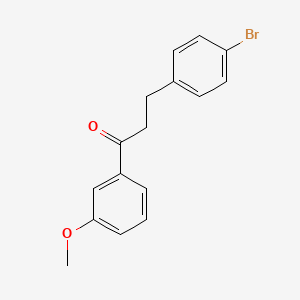3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one
CAS No.: 898761-03-0
Cat. No.: VC3428500
Molecular Formula: C16H15BrO2
Molecular Weight: 319.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898761-03-0 |
|---|---|
| Molecular Formula | C16H15BrO2 |
| Molecular Weight | 319.19 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1-(3-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H15BrO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 |
| Standard InChI Key | NGWVLSASVXCWON-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
The compound 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is identified by the CAS registry number 898782-03-1 and has the molecular formula C₁₆H₁₅BrO₂ . The molecular weight of this compound is 319.19 g/mol . The structure can be represented by the SMILES notation: O=C(C1=CC=CC(OC)=C1)CCC2=CC=CC(Br)=C2 . It is categorized under the MDL number MFCD03843302 .
Structural Features
The compound consists of two key structural components:
-
A 3-methoxyphenyl group attached to a carbonyl (C=O) function
-
A 4-bromophenyl group connected to the carbonyl via a two-carbon chain
The general structure is illustrated in Figure 1 below, showing the propan-1-one backbone with the aryl substituents.
Physical State and Appearance
Based on data from related compounds, 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is likely to appear as a solid at room temperature with a color ranging from white to slightly yellow. Similar compounds in this class, such as 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, are reported to be yellow to white solids with melting points in the range of 97-101°C .
Predicted Physicochemical Properties
While specific experimental data for this exact compound is limited, theoretical calculations based on its structure and comparison with similar compounds suggest the following properties:
Synthesis Methods
Friedel-Crafts Acylation Followed by Chain Extension
This approach would involve:
-
Friedel-Crafts acylation of 3-methoxybenzene with an appropriate acyl halide
-
Chain extension via a Wittig reaction or other carbonyl olefination
-
Selective reduction to obtain the propanone backbone
Cross-Coupling Reactions
Modern synthetic approaches likely employ palladium-catalyzed cross-coupling reactions, which have been widely used for the preparation of similar compounds. These might include:
-
Sonogashira coupling between aryl halides and terminal alkynes
-
Heck reactions between aryl halides and alkenes
-
Suzuki coupling with appropriate boronic acid derivatives
Chalcone-Based Synthesis
Based on the synthesis of similar compounds mentioned in the search results , a chalcone-based approach could be used:
-
Aldol condensation between 3-methoxybenzaldehyde and 4-bromoacetophenone to form a chalcone
-
Selective reduction of the α,β-unsaturated system to yield the propanone derivative
Reported Synthetic Examples for Related Compounds
A literature report from the Royal Society of Chemistry suggests that related propanone derivatives have been synthesized with yields of approximately 90% . The general procedure likely involves:
-
Reaction of appropriate starting materials under basic conditions
-
Purification by column chromatography using silica gel with ethyl acetate/hexane as eluent
-
Crystallization from an appropriate solvent system to obtain the pure product
Applications and Research Findings
Material Science Applications
Based on the structural features of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one, potential applications in materials science might include:
-
Precursors for liquid crystal materials
-
Building blocks for supramolecular assemblies
-
Photoactive materials due to the extended conjugation between aromatic rings
Related Compounds
Structural Analogues
Several structurally related compounds appear in the search results and provide context for understanding the properties and potential applications of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one:
Comparative Analysis of Properties
A comparison of properties between 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one and its structural isomers reveals interesting patterns:
-
All compounds with both bromine and methoxy substituents on aromatic rings have similar molecular weights (~319 g/mol)
-
The position of the substituents (ortho, meta, para) affects physical properties like melting point and solubility
-
LogP values for these compounds tend to be in the range of 4.4-4.7, indicating relatively high lipophilicity
Derivative Compounds
The search results also mention several derivatives and related compounds that could be synthesized from or lead to 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume